molecular formula C21H24N2O4 B256300 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

Cat. No. B256300
M. Wt: 368.4 g/mol
InChI Key: GPOJSKQHJASXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease.

Mechanism of Action

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione works by blocking the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease. By blocking the activity of this receptor, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione helps to improve cognitive function and reduce the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to improve cognitive function. It also reduces the accumulation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the brain, which can help to improve cognitive function and reduce the risk of developing Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied in both preclinical and clinical settings, so there is a lot of data available on its effects. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has a well-defined mechanism of action, which makes it easier to study. However, one limitation of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it is a drug that is used to treat Alzheimer's disease, so it may not be relevant to other areas of research.

Future Directions

There are several future directions for research on 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione. One area of research is to investigate its potential use in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, particularly in patients with mild cognitive impairment.

Synthesis Methods

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione involves several steps, including the reaction of 1-adamantylamine with 1,3-benzodioxol-5-carboxylic acid, followed by the addition of acetic anhydride and pyrrolidine. The resulting compound is then purified and crystallized to yield 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been extensively studied in both preclinical and clinical settings. In preclinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is thought to contribute to the development of Alzheimer's disease. In clinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and activities of daily living in patients with moderate to severe Alzheimer's disease.

properties

Product Name

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c24-19-7-16(22-21-8-12-3-13(9-21)5-14(4-12)10-21)20(25)23(19)15-1-2-17-18(6-15)27-11-26-17/h1-2,6,12-14,16,22H,3-5,7-11H2

InChI Key

GPOJSKQHJASXNG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.